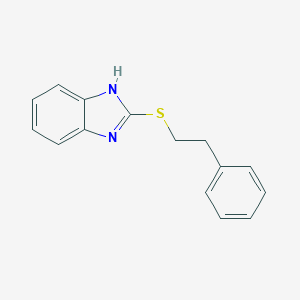
2-phenethylsulfanyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
2-Phenethylsulfanyl-1H-benzimidazole, also known as 2-(phenethylthio)-1H-benzo[d]imidazole, is a type of benzimidazole derivative . Benzimidazole derivatives have been found to exhibit diverse anticancer activities . The primary targets of these compounds are often cancer cells, where they interact with various cellular components to inhibit growth and proliferation .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the cellular processes. The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . This compound may interact with cellular targets in a way that disrupts normal cell function, leading to cell death .
Biochemical Pathways
It is known that benzimidazole derivatives can affect a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities, in addition to anticancer activities . Therefore, it is likely that this compound affects multiple biochemical pathways, leading to a broad range of downstream effects.
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles . These properties are crucial for the compound’s effectiveness as a therapeutic agent.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of cancer cells . This is achieved through the compound’s interaction with its cellular targets, leading to disruptions in normal cell function and ultimately cell death .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du WAY-323877 implique généralement la réaction du 2-mercaptobenzimidazole avec le bromure de phénéthyle en milieu basique. La réaction est effectuée dans un solvant approprié tel que le diméthylformamide ou le diméthylsulfoxyde, avec une base comme le carbonate de potassium ou l'hydroxyde de sodium pour faciliter la réaction de substitution nucléophile. Le mélange réactionnel est ensuite chauffé à une température spécifique pour compléter la synthèse .
Méthodes de production industrielle
La production industrielle du WAY-323877 suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés. Le procédé implique l'utilisation de solvants et de réactifs de qualité industrielle, et la réaction est effectuée dans de grands réacteurs avec un contrôle précis de la température et de la pression .
Analyse Des Réactions Chimiques
Types de réactions
Le WAY-323877 subit diverses réactions chimiques, notamment :
Oxydation : l'atome de soufre du composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : le groupe nitro, s'il est présent, peut être réduit en groupe amine.
Substitution : Le cycle benzimidazole peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courants
Oxydation : les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Des réactifs électrophiles comme l'acide nitrique pour la nitration ou le brome pour la bromation sont employés.
Principaux produits formés
Oxydation : sulfoxydes et sulfones.
Réduction : amines.
Substitution : Dérivés nitro ou halogénés du WAY-323877.
Applications de recherche scientifique
Le WAY-323877 a été étudié pour diverses applications de recherche scientifique, notamment :
Chimie : utilisé comme ligand en chimie de coordination et comme brique pour des molécules plus complexes.
Biologie : étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : étudié pour ses effets thérapeutiques potentiels et comme composé principal pour le développement de médicaments.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du WAY-323877 implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, affectant ainsi les voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte biologique .
Applications De Recherche Scientifique
WAY-323877 has been explored for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de 2-(phénéthylthio)-1H-benzimidazole : composés ayant des structures similaires mais des substituants différents sur le cycle benzimidazole.
Dérivés de benzimidazole : composés ayant la structure de base du benzimidazole mais des groupes fonctionnels différents attachés.
Unicité
Le WAY-323877 est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa chaîne latérale contenant du soufre et son noyau benzimidazole en font un composé polyvalent pour diverses applications, le distinguant des autres dérivés du benzimidazole .
Propriétés
IUPAC Name |
2-(2-phenylethylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-2-6-12(7-3-1)10-11-18-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSILMYONHYNFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
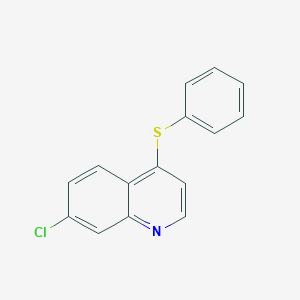
![Methyl 2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)oxy]-5-methylbenzoate](/img/structure/B500987.png)

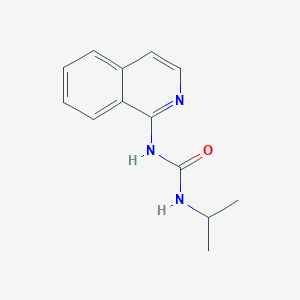
![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B500991.png)
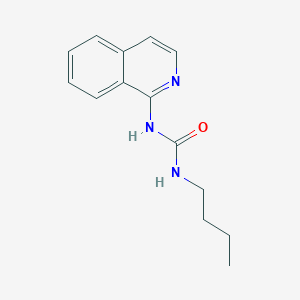
![2-[(7-Chloro-4-quinolinyl)sulfanyl]-1-phenylethanone](/img/structure/B500995.png)
![7-Chloro-4-[2-(6-chloro-2-pyridinyl)hydrazino]quinoline](/img/structure/B500997.png)

![3-[(4-Chlorobenzyl)oxy]-2-nitropyridine](/img/structure/B500999.png)
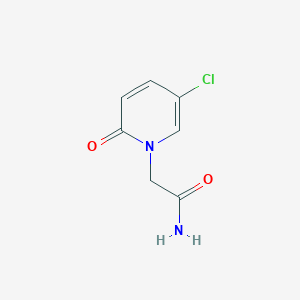


![2-{[3-(Acetylamino)-2-pyridinyl]oxy}-5-methoxybenzamide](/img/structure/B501007.png)
